molecular formula C26H26F3N5O3 B11932661 N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

Cat. No.: B11932661
M. Wt: 513.5 g/mol
InChI Key: PTORCEYGCGXHDH-SGQXWQAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INCB053914 is a novel, potent, and selective pan-PIM kinase inhibitor. It is an adenosine triphosphate-competitive small molecule that targets the PIM family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular processes such as protein synthesis, apoptosis regulation, and cellular proliferation. Overexpression of PIM kinases is associated with various malignancies, making them attractive targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INCB053914 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of INCB053914 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

INCB053914 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of INCB053914, which may exhibit different biological activities and properties. These derivatives are often studied to understand structure-activity relationships and to develop more potent analogs .

Scientific Research Applications

INCB053914 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

INCB053914 exerts its effects by inhibiting the activity of PIM kinases. These kinases are involved in the phosphorylation of various substrates that regulate apoptosis and cellular metabolism. By inhibiting PIM kinases, INCB053914 disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also synergizes with other anticancer agents, enhancing their efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

INCB053914 is unique due to its high selectivity and potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3). It has demonstrated significant efficacy in preclinical models of hematologic malignancies and solid tumors, both as a single agent and in combination with other therapies. Its ability to synergize with other anticancer agents, such as ruxolitinib, makes it a promising candidate for combination therapy .

Properties

Molecular Formula

C26H26F3N5O3

Molecular Weight

513.5 g/mol

IUPAC Name

N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m1/s1

InChI Key

PTORCEYGCGXHDH-SGQXWQAPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H]([C@H]1O)N)C2=C3CC[C@@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Origin of Product

United States

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